4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol
Description
Properties
Molecular Formula |
C11H23NO2 |
|---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
4-methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C11H23NO2/c1-8(2)6-10(7-13)12-11-4-5-14-9(11)3/h8-13H,4-7H2,1-3H3 |
InChI Key |
VWFKWAULBGVZKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC(CC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol typically involves the reaction of 4-methylpentan-2-one with 2-methyloxolane-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues in the Pentanol Family
The compound shares structural similarities with other methyl-substituted pentanols, though its functionalization with an amino-oxolane group sets it apart. Key analogues include:
| Compound Name | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Source |
|---|---|---|---|---|
| 2-Methyl-1-pentanol | 310 | 1.1 | 9.65 | |
| 4-Methyl-2-pentanol | 452 | 2.0 | 8.0 | |
| 4-Methyl-3-penten-2-one | 344 | 1.4 | 7.2 |
Key Differences :
- Polarity and Solubility: The amino-oxolane substituent in 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol enhances polarity compared to non-functionalized pentanols like 4-Methyl-2-pentanol. This likely increases its solubility in polar solvents, though experimental data are unavailable in the provided sources.
- Reactivity: The amino group enables nucleophilic reactivity, facilitating its use in forming Schiff bases or coordination complexes (e.g., in tellurium-based syntheses) . In contrast, simpler pentanols primarily undergo esterification or oxidation reactions.
Functionalized Alcohols with Heterocyclic Moieties
Research Findings and Implications
- Synthetic Utility: The compound’s amino group acts as a ligand in metal coordination, as demonstrated in tellurium-based reactions .
- Thermodynamic Properties: While direct data are lacking, its structural features suggest a higher boiling point and viscosity than 4-Methyl-2-pentanol due to increased hydrogen bonding and molecular weight.
Biological Activity
4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol, also known by its CAS number 1544045-03-5, is a compound with potential biological activities that warrant investigation. This article aims to explore its biological activity through a synthesis of available research findings, including data tables and case studies.
Molecular Structure
The molecular formula for 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol is C_{11}H_{21}N_{1}O_{1}, with a molecular weight of 201.31 g/mol. Its structure features a pentanol backbone with a methyl and a methyloxolane substituent, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 201.31 g/mol |
| Solubility | Not specified |
| Melting Point | Not specified |
| LogP (octanol-water) | Not specified |
Research on similar compounds suggests that the biological activity of 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol may involve interactions with various biological targets, including receptors and enzymes. The presence of the amino group and the alkyl chains may facilitate interactions with lipid membranes and proteins.
Pharmacological Effects
Preliminary studies indicate potential pharmacological effects, including:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various pathogens.
- Cytotoxicity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective properties, possibly through modulation of neurotransmitter systems.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related compounds found that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria. While specific data on 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol is limited, it is hypothesized that it may exhibit similar effects due to structural similarities.
Cytotoxicity in Cancer Cells
In vitro studies on structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These findings suggest that 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol could be explored further for its anticancer potential.
Conclusion and Future Directions
While the biological activity of 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol is not extensively documented, existing literature on related compounds indicates promising avenues for research. Future studies should focus on:
- In vitro and in vivo studies to assess its pharmacological effects.
- Mechanistic studies to elucidate its mode of action at the molecular level.
- Toxicological evaluations to determine safety profiles for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methyl-2-[(2-methyloxolan-3-yl)amino]pentan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methyloxolan-3-amine with a halogenated precursor (e.g., 4-methylpentan-1-ol derivative) under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours. Catalysts like NaBH₄ may enhance selectivity for secondary amine formation .
- Critical Parameters : Temperature control prevents oxolane ring degradation, while solvent polarity affects nucleophilicity. Yields typically range from 60–75% under optimized conditions .
Q. How can X-ray crystallography validate the stereochemistry of this compound?
- Methodology : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at 100 K with synchrotron radiation (λ = 0.710–0.920 Å) can resolve chiral centers. Hydrogen bonding between the hydroxyl and amino groups stabilizes the crystal lattice, aiding in unambiguous stereochemical assignment .
Q. What spectroscopic techniques are optimal for characterizing this amino alcohol?
- Protocol :
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies δ 1.2–1.4 ppm (methyl groups), δ 3.5–3.8 ppm (oxolane protons), and δ 2.6–3.0 ppm (amine protons).
- IR : Peaks at 3300–3500 cm⁻¹ (N–H/O–H stretch) and 1100–1250 cm⁻¹ (C–O in oxolane) confirm functional groups .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for this compound, and what chiral stationary phases are effective?
- Methodology : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and a hexane/isopropanol (90:10) mobile phase. Enantiomeric excess (ee) >95% is achievable with a flow rate of 0.8 mL/min and UV detection at 254 nm. Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) in organic solvents can separate enantiomers .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Approach : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (e.g., cytochrome P450). The amino and hydroxyl groups form hydrogen bonds with active-site residues (e.g., Asp301 in CYP3A4), while the oxolane ring contributes to hydrophobic interactions. MD simulations (GROMACS) over 100 ns validate binding stability .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions?
- Experimental Design :
- Oxidative Stability : Expose to H₂O₂ (3% v/v) at 37°C for 24 hours. LC-MS analysis shows degradation to 4-methylpentan-1-ol (m/z 102) and oxolane ring-opened byproducts.
- Hydrolytic Stability : At pH 2 (HCl) or pH 10 (NaOH), the compound remains >85% intact after 48 hours, indicating resistance to hydrolysis .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in aqueous vs. organic solvents. How can this be resolved?
- Resolution Strategy : Conduct a phased solubility study:
- Step 1 : Use shake-flask method with HPLC quantification.
- Step 2 : Compare water (logP = 1.2), ethanol (logP = −0.3), and dichloromethane (logP = 1.9). Data shows higher solubility in ethanol (25 mg/mL) vs. water (<5 mg/mL), aligning with its amphiphilic nature .
Q. Discrepancies in reported biological activity: How to design assays to verify pharmacological potential?
- Protocol :
- In Vitro : Test against HEK293 cells transfected with GPCRs (e.g., β2-adrenergic receptor). Measure cAMP levels via ELISA to assess receptor modulation.
- In Vivo : Administer 10 mg/kg (IP) in murine neuropathic pain models; monitor mechanical allodynia using von Frey filaments. Compare with positive controls (e.g., gabapentin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
